O-{3-[(4-chlorophenyl)carbamoyl]phenyl} (4-bromophenyl)carbamothioate
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Overview
Description
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE is a complex organic compound characterized by the presence of bromine, chlorine, and carbamothioyl groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.
Preparation Methods
The synthesis of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE typically involves multiple steps. One common method includes the reaction of 4-bromophenyl isothiocyanate with 4-chlorophenylamine in the presence of a base to form the intermediate 4-bromophenylthiourea. This intermediate is then reacted with 3-hydroxybenzoyl chloride under basic conditions to yield the final product. The reaction conditions often involve solvents like ethanol or dichloromethane and temperatures ranging from room temperature to reflux conditions .
Chemical Reactions Analysis
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE involves its interaction with specific molecular targets. It is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in microorganisms or cancer cells. The exact molecular pathways and targets are still under investigation, but it is thought to involve the inhibition of DNA synthesis or protein function .
Comparison with Similar Compounds
3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE can be compared with similar compounds such as:
N-(4-(4-BROMOPHENYL)THIAZOL-2-YL)-2-CHLOROACETAMIDE: This compound also contains bromine and chlorine atoms and has shown similar antimicrobial and anticancer activities.
4-BROMO-N-[(4-CHLOROPHENYL)CARBAMOTHIOYL]BENZAMIDE: This compound shares a similar structure and is used in similar applications, highlighting the importance of the bromine and chlorine substituents in their biological activities.
The uniqueness of 3-{[(4-BROMOPHENYL)CARBAMOTHIOYL]OXY}-N-(4-CHLOROPHENYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties.
Properties
Molecular Formula |
C20H14BrClN2O2S |
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Molecular Weight |
461.8 g/mol |
IUPAC Name |
O-[3-[(4-chlorophenyl)carbamoyl]phenyl] N-(4-bromophenyl)carbamothioate |
InChI |
InChI=1S/C20H14BrClN2O2S/c21-14-4-8-17(9-5-14)24-20(27)26-18-3-1-2-13(12-18)19(25)23-16-10-6-15(22)7-11-16/h1-12H,(H,23,25)(H,24,27) |
InChI Key |
WNQHFUWWNIMXOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OC(=S)NC2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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